molecular formula C51H51N3 B12593953 2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine CAS No. 645399-34-4

2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine

Cat. No.: B12593953
CAS No.: 645399-34-4
M. Wt: 706.0 g/mol
InChI Key: PQKTUYXMZYPFJG-UHFFFAOYSA-N
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Description

2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with three tetramethylbiphenyl groups, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,3,5,6-tetramethylbiphenyl in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often performed in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazine core can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the presence of a base or acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The triazine core can interact with various enzymes and receptors, modulating their activity. The biphenyl groups contribute to the compound’s overall stability and ability to penetrate biological membranes, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine stands out due to its unique combination of a triazine core and tetramethylbiphenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

645399-34-4

Molecular Formula

C51H51N3

Molecular Weight

706.0 g/mol

IUPAC Name

2,4,6-tris(2,3,5,6-tetramethyl-4-phenylphenyl)-1,3,5-triazine

InChI

InChI=1S/C51H51N3/c1-28-34(7)46(35(8)29(2)43(28)40-22-16-13-17-23-40)49-52-50(47-36(9)30(3)44(31(4)37(47)10)41-24-18-14-19-25-41)54-51(53-49)48-38(11)32(5)45(33(6)39(48)12)42-26-20-15-21-27-42/h13-27H,1-12H3

InChI Key

PQKTUYXMZYPFJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=CC=C2)C)C)C3=NC(=NC(=N3)C4=C(C(=C(C(=C4C)C)C5=CC=CC=C5)C)C)C6=C(C(=C(C(=C6C)C)C7=CC=CC=C7)C)C)C

Origin of Product

United States

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